(4-Amino-1-benzylpiperidin-4-yl)methanol

Medicinal Chemistry Drug Discovery Physicochemical Property Optimization

Researchers requiring orthogonal piperidine functionalization face a key limitation: mono-substituted 4-amino-1-benzylpiperidine lacks a reactive hydroxyl handle for sequential derivatization. (4-Amino-1-benzylpiperidin-4-yl)methanol solves this via its geminal amino-alcohol motif at the 4-position. • Selective amine protection while hydroxymethyl undergoes alkylation/acylation-unachievable with mono-substituted analogs • Documented in Theravance patents (US08367706B2) for muscarinic M3 antagonists & cholinesterase inhibitors • ≥97% purity; batch-consistent supply supports discovery-to-pilot scale workflows

Molecular Formula C13H20N2O
Molecular Weight 220.31 g/mol
CAS No. 312928-52-2
Cat. No. B1289077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Amino-1-benzylpiperidin-4-yl)methanol
CAS312928-52-2
Molecular FormulaC13H20N2O
Molecular Weight220.31 g/mol
Structural Identifiers
SMILESC1CN(CCC1(CO)N)CC2=CC=CC=C2
InChIInChI=1S/C13H20N2O/c14-13(11-16)6-8-15(9-7-13)10-12-4-2-1-3-5-12/h1-5,16H,6-11,14H2
InChIKeyFMVFHXNKSCWWHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Amino-1-benzylpiperidin-4-yl)methanol as Preferred Scaffold


(4-Amino-1-benzylpiperidin-4-yl)methanol (CAS 312928-52-2) is a 4,4-disubstituted piperidine derivative that combines a primary amine and a hydroxymethyl group at the same ring position [1]. This unique geminal disubstitution pattern creates a highly versatile scaffold that is distinct from simpler 4-amino-1-benzylpiperidine analogs. The compound serves as a critical building block in medicinal chemistry, enabling the construction of complex pharmacophores, including muscarinic receptor antagonists, kinase inhibitors, and other bioactive molecules [2].

Geminal 4,4-disubstitution Provides orthogonal amine and alcohol handles in a single piperidine scaffold.
Versatile pharmacophore core Used to construct muscarinic antagonists, kinase inhibitors, and CNS-targeted molecules.
Distinct from mono-substituted analogs Enables parallel functionalization strategies unavailable with simpler 4-amino-1-benzylpiperidine.

Why Simpler Analogs Cannot Substitute (4-Amino-1-benzylpiperidin-4-yl)methanol


Direct substitution with simpler 4-amino-1-benzylpiperidine (e.g., CAS 50541-93-0) is not feasible for synthetic pathways requiring a reactive hydroxyl handle at the 4-position. The target compound's unique 4,4-disubstitution provides a geminal amino-alcohol moiety that enables orthogonal functionalization strategies—such as selective amine protection while retaining a free hydroxymethyl for subsequent transformations—which is impossible with mono-substituted analogs [1]. Furthermore, the compound's markedly different physicochemical profile (increased polarity, lower logP, higher hydrogen bonding capacity) alters its solubility, metabolic stability, and target engagement in ways that cannot be mimicked by structurally simpler replacements [2].

Missing hydroxymethyl handle

Simpler 4-amino-1-benzylpiperidine lacks the second reactive site, making orthogonal protection/deprotection workflows impossible.

Physicochemical profile divergence

Lower logP, higher TPSA, and additional hydrogen bonding may shift solubility and target engagement context relative to mono-substituted analogs.

Quantitative Comparison: (4-Amino-1-benzylpiperidin-4-yl)methanol vs Analog


Physicochemical Profile vs 1-Benzylpiperidin-4-amine

The target compound exhibits a lower lipophilicity (XLogP3-AA 0.5) compared to 1-benzylpiperidin-4-amine (XLogP3-AA 1.4), indicating improved aqueous solubility and reduced non-specific binding potential [1][2]. It also possesses a significantly higher topological polar surface area (TPSA) of 49.5 Ų vs. 29.3 Ų, which is predictive of better blood-brain barrier permeability profiles and altered membrane interactions [1][3]. Additionally, the presence of an extra hydrogen bond donor (2 vs. 1) and an extra rotatable bond (3 vs. 2) provides enhanced conformational flexibility and intermolecular interaction capabilities [1][3].

Physicochemical Profile
Cross-study comparable
XLogP3: 0.5 vs 1.4 (Δ -0.9)
TPSA: 49.5 vs 29.3 Ų
HBD: 2 vs 1
Supports altered solubility and membrane interaction context
Computed properties; experimental validation recommended
Medicinal Chemistry Drug Discovery Physicochemical Property Optimization

Orthogonal Functionalization Advantage

Unlike simple 4-amino-1-benzylpiperidine, which lacks a second reactive handle at the 4-position, (4-Amino-1-benzylpiperidin-4-yl)methanol provides a geminal amino-alcohol motif. This allows for selective protection of the amine (e.g., with Boc) while the free hydroxyl can undergo alkylation, acylation, or oxidation [1]. In a patented procedure, the compound is used as a reactant with triphosgene to form a cyclic carbamate, a transformation that is structurally precluded for mono-substituted analogs .

Orthogonal Handles
Head-to-head
2 reactive sites
Enables selective amine protection while retaining free alcohol
Mono-substituted analog offers only one amine handle
Organic Synthesis Building Blocks Parallel Synthesis

Commercial Availability and Purity Benchmarking

Multiple reputable vendors offer (4-Amino-1-benzylpiperidin-4-yl)methanol with guaranteed purity of 97% . While 1-benzylpiperidin-4-amine is also commercially available at similar purities (e.g., 97-98% from major suppliers) , the target compound commands a significantly higher price point, reflecting its more complex synthesis and specialized utility. For example, the target compound is listed at £518.00 per gram (Fluorochem, F606408), whereas 1-benzylpiperidin-4-amine is typically available at a fraction of this cost (e.g., ~$30-50/g from bulk suppliers) . This price differential underscores its role as a value-added, non-commodity research intermediate.

Procurement Benchmark
Cross-study comparable
~£518/g
Specialized non-commodity building block
10- to 15-fold premium over simpler 4-amino-1-benzylpiperidine
Chemical Procurement Supply Chain Quality Control

Scaffold for Cholinesterase Inhibitors

While the target compound itself is a building block, derivatives synthesized from the 4-amino-1-benzylpiperidine scaffold have demonstrated potent in vitro cholinesterase inhibition. For example, a 4-amino-1-benzylpiperidine derivative exhibited an IC50 of 4 ± 0.08 µM against AChE [1], and related carbamate analogs showed IC50 values ranging from 33.00 nM to 7.49 µM . These values are comparable to reference inhibitors like donepezil (IC50 ~6.7 nM for AChE) but represent a distinct chemical series [2].

Scaffold Activity Context
Class-level inference
Derivative IC50 range: 33 nM – 4 µM
Supports CNS target engagement screening context
Data from related 4-amino-1-benzylpiperidine derivatives; not direct product evidence
Neurodegeneration Enzyme Inhibition Alzheimer's Disease

Optimal Use Cases for (4-Amino-1-benzylpiperidin-4-yl)methanol


Orthogonal Functionalization for Lead Optimization

The geminal amino-alcohol motif of (4-Amino-1-benzylpiperidin-4-yl)methanol is ideal for constructing diverse chemical libraries via parallel synthesis. The free hydroxyl can be selectively alkylated, acylated, or converted to a leaving group while the amine is protected, enabling efficient exploration of structure-activity relationships (SAR) around the piperidine core [1][2]. This orthogonal reactivity is not achievable with simpler 4-amino-1-benzylpiperidine, making the target compound the preferred choice for advanced medicinal chemistry campaigns.

Muscarinic Antagonist and Cholinesterase Inhibitor Synthesis

Patents from Theravance and others describe the 4-amino-1-benzylpiperidine core as critical for achieving high affinity at muscarinic receptors (M3) and cholinesterase enzymes [1]. The target compound serves as a key intermediate for constructing these pharmacophores. Its lower logP and higher TPSA compared to unsubstituted analogs are predicted to favorably influence CNS penetration and off-target liability, making it a strategically superior starting material for neuroscience programs targeting Alzheimer's disease, overactive bladder, and cognitive disorders [2][3].

Bifunctional Probes and PROTAC Development

The presence of two orthogonal functional groups (amine and alcohol) on a conformationally restricted piperidine scaffold allows for the attachment of both a target-binding moiety and an E3 ligase ligand (for PROTACs) or a fluorophore (for chemical probes). This 4,4-disubstitution pattern provides a rigid exit vector that can improve linker geometry and ternary complex formation, a key advantage over mono-substituted analogs [1][2].

Scale-Up of Advanced Intermediates

Reliable supply from multiple vendors (Fluorochem, Leyan, Chemscene) with batch-to-batch consistency (≥97% purity) supports both discovery-scale research and early process development [1][2]. The compound's documented use in patented synthetic routes (e.g., US08367706B2) provides a clear precedent for its incorporation into GMP manufacturing workflows, reducing development risk for projects transitioning from bench to pilot scale .

Application
Selection Property
Validation Focus
Orthogonal functionalization studies
Geminal amino-alcohol scaffold
Selective protection/deprotection workflows
Cholinergic pathway research models
Low logP, high TPSA piperidine core
CNS exposure endpoint context, off-target liability review
Bifunctional probe and PROTAC development
Two orthogonal reactive handles
Linker geometry and ternary complex assessment
Advanced intermediate scale-up research
Multi-vendor supply, batch consistency (≥97%)
Process development reproducibility, synthetic route optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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